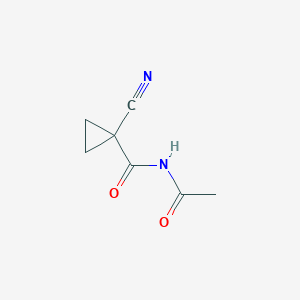
N-Acetyl-1-cyanocyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-1-cyanocyclopropanecarboxamide (NACC) is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a cyclic amide that contains a cyanide group, which makes it a potent inhibitor of certain enzymes. NACC is a versatile compound that has been used in various fields of research such as biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-Acetyl-1-cyanocyclopropanecarboxamide involves the formation of a covalent bond between the cyanide group of N-Acetyl-1-cyanocyclopropanecarboxamide and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting its activity.
Effets Biochimiques Et Physiologiques
N-Acetyl-1-cyanocyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species. N-Acetyl-1-cyanocyclopropanecarboxamide has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-Acetyl-1-cyanocyclopropanecarboxamide has several advantages as a research tool. It is a potent inhibitor of enzymes, which makes it a useful tool for studying enzyme function. N-Acetyl-1-cyanocyclopropanecarboxamide is also stable and easy to handle, which makes it a convenient reagent for laboratory experiments. However, N-Acetyl-1-cyanocyclopropanecarboxamide has some limitations as well. It is a toxic compound that can be hazardous if mishandled. Additionally, its inhibitory effects may not be specific to a particular enzyme, which can lead to off-target effects.
Orientations Futures
N-Acetyl-1-cyanocyclopropanecarboxamide has many potential applications in scientific research. One possible direction for future research is the development of N-Acetyl-1-cyanocyclopropanecarboxamide analogs that are more specific and potent inhibitors of enzymes. Another direction is the use of N-Acetyl-1-cyanocyclopropanecarboxamide as a tool for studying the role of enzymes in disease processes. Additionally, N-Acetyl-1-cyanocyclopropanecarboxamide can be used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Conclusion:
N-Acetyl-1-cyanocyclopropanecarboxamide is a versatile compound that has been widely used in scientific research. Its unique properties make it a useful tool for investigating the mechanism of action of enzymes and studying their role in various biological processes. N-Acetyl-1-cyanocyclopropanecarboxamide has several advantages as a research tool, but it also has some limitations that need to be considered. With further research, N-Acetyl-1-cyanocyclopropanecarboxamide and its analogs have the potential to lead to the development of new drugs and therapeutic agents.
Méthodes De Synthèse
The synthesis of N-Acetyl-1-cyanocyclopropanecarboxamide involves the reaction of acetyl chloride with cyanocyclopropane in the presence of a base such as triethylamine. The reaction produces N-acetyl-1-cyanocyclopropanecarboxylic acid, which is then converted to N-Acetyl-1-cyanocyclopropanecarboxamide by the addition of acetic anhydride.
Applications De Recherche Scientifique
N-Acetyl-1-cyanocyclopropanecarboxamide has been extensively used in scientific research as a tool to investigate the mechanism of action of various enzymes. It has been found to inhibit the activity of enzymes such as cytochrome P450, which are involved in drug metabolism. N-Acetyl-1-cyanocyclopropanecarboxamide has also been used to study the role of enzymes in the biosynthesis of certain natural products.
Propriétés
Numéro CAS |
133036-87-0 |
|---|---|
Nom du produit |
N-Acetyl-1-cyanocyclopropanecarboxamide |
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
N-acetyl-1-cyanocyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-6(11)7(4-8)2-3-7/h2-3H2,1H3,(H,9,10,11) |
Clé InChI |
RZHNPCYFJDFQJI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C1(CC1)C#N |
SMILES canonique |
CC(=O)NC(=O)C1(CC1)C#N |
Synonymes |
Cyclopropanecarboxamide, N-acetyl-1-cyano- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

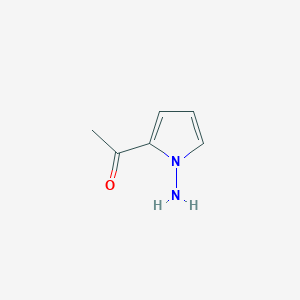

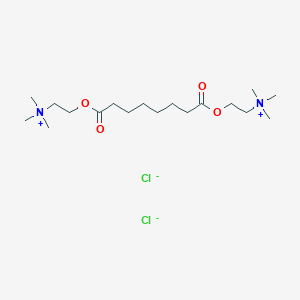
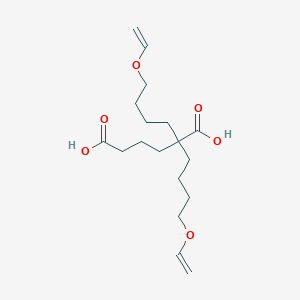

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)
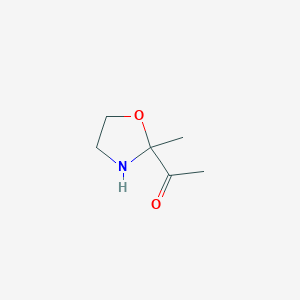
![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)

